1-辛基吡咯

描述

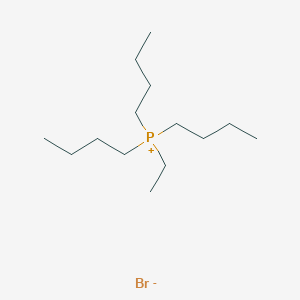

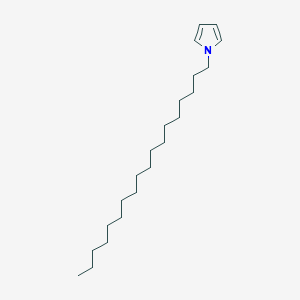

1-n-Octadecylpyrrole is a long-chain N-alkyl pyrrole (NAP) with a carbon chain length of 18 and a molecular formula of C24H45N. It is a kind of conductive polymer based on the nature of the molecular structure .

Synthesis Analysis

The synthesis of poly(1-n-octadecylpyrrole) films was achieved using a three-electrode setup. An acetonitrile solution of n-octadecylpyrrole (5 mmol dm 3) and sodium p-toluenesul-fonate (0.5 mmol dm 3) was electrochemically polymerized in a three-electrode cell at 9,000 mV vs. Ag/AgCl for 1 h .Molecular Structure Analysis

The molecular structure of 1-n-Octadecylpyrrole is based on the nature of the molecular structure of conductive polymers . The molecular weight of 1-n-Octadecylpyrrole is 319.57 g/mol .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1-n-Octadecylpyrrole involve electrochemical polymerization. This process can provide conductive polymer films with various morphologies according to the reaction conditions .Physical And Chemical Properties Analysis

1-n-Octadecylpyrrole has a melting point of 39 °C and a boiling point of 182 °C at 1mmHg. Its density is predicted to be 0.86±0.1 g/cm3. It appears as a powder to crystal in form and is white to almost white in color .科学研究应用

电聚合和导电性能

已经研究了1-辛基吡咯的电聚合性能和导电特性。例如,相关化合物3-辛基吡咯的电聚合已在各种溶剂体系中实现,产物具有高达31.4 S cm−1的显著导电性和在常见有机介质中的溶解性 (Ashraf et al., 1996)。这些性质使其成为导电聚合物和电子器件应用的候选材料。

非线性光学性能

另一个应用领域是非线性光学领域。例如,N-烷基吡咯-2-基)方酰亚胺的衍生物,包括双(1-辛基吡咯-2-基)方酰亚胺,已被合成并展现出显著的二次谐波生成(SHG)活性。这些性质对光学器件和传感器应用具有价值 (Lynch et al., 1997)。

Langmuir-Blodgett膜研究

已进行了关于3-辛基吡咯的Langmuir-Blodgett膜的研究,提供了有关表面层面的分子排列和相互作用的见解。这些膜在各种表面科学应用中很有用,特别是在创建有序分子组装方面 (Yang et al., 1989)。

气体敏感性和复合材料

已合成并聚合了3-辛基吡咯以用于气敏电阻器。这些材料对挥发性有机化合物(VOCs)表现出增强的敏感性,展示了在传感应用中的潜力 (Guernion et al., 2002)。

固相萃取应用

与1-辛基吡咯相关的十八烷基键合二氧化硅用于从水中固相萃取有机化合物,突显了其在环境监测和分析化学中的潜力。这种应用对从水样品中提取农药和其他有机污染物非常重要 (Junk & Richard, 1988)。

作用机制

Target of Action

It is known that 1-n-octadecylpyrrole is used in the synthesis of conductive polymer films . These films have unique physical properties and are studied from the viewpoint of their liquid-repellency .

Mode of Action

The mode of action of 1-n-Octadecylpyrrole involves its electrochemical polymerization . This process can provide conductive polymer films with various morphologies according to the reaction conditions . The 1-n-Octadecylpyrrole films are synthesized using a three-electrode setup . An acetonitrile solution of 1-n-Octadecylpyrrole and sodium p-toluenesulfonate is electrochemically polymerized in a three-electrode cell .

Biochemical Pathways

The electrochemical polymerization process, which is central to the action of 1-n-octadecylpyrrole, can be considered a key biochemical pathway . The resulting conductive polymer films have unique physical properties, which may have downstream effects on various applications, particularly those requiring liquid-repellency .

Pharmacokinetics

The synthesis process of 1-n-octadecylpyrrole involves its dissolution in an acetonitrile solution, suggesting that it has good solubility in this solvent .

Result of Action

The result of the action of 1-n-Octadecylpyrrole is the formation of conductive polymer films with unique physical properties . These films show super water-repellency and those coated with a fluorinated compound by a facile way have very high oil-repellency . The excellent liquid-repellency is simply caused by the ‘needle’-like morphology or fractal structure of the film surface .

Action Environment

The action of 1-n-Octadecylpyrrole is influenced by the environmental conditions during its electrochemical polymerization . The reaction conditions, including the applied potential and the nature of the electrodes used, can affect the morphology and properties of the resulting polymer films

属性

IUPAC Name |

1-octadecylpyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H41N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-21-18-19-22-23/h18-19,21-22H,2-17,20H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMSMIJNAHWEOBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCN1C=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H41N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90597393 | |

| Record name | 1-Octadecyl-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90597393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89601-24-1 | |

| Record name | 1-Octadecyl-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90597393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Chloro-2-iodothieno[3,2-b]pyridine](/img/structure/B1591772.png)

![5,6-Dihydrobenzo[D]thiazol-7(4H)-one](/img/structure/B1591776.png)

![Ethyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine-3-carboxylate](/img/structure/B1591779.png)

![3,4-dihydro-2H-benzo[b][1,4]oxazin-7-ol](/img/structure/B1591785.png)